molecular formula C20H19F3N4O3 B464192 5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide CAS No. 496031-95-9

5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide

Cat. No. B464192
CAS RN: 496031-95-9
M. Wt: 420.4g/mol
InChI Key: ONKFNPXZADXJEQ-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide is a member of pyrimidines.

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. For instance, Hassan et al. (2014) and (2015) synthesized similar pyrazolo[1,5-a]pyrimidine derivatives, focusing on their structure and synthesis processes. These studies provide valuable insights into the chemical properties and potential applications of similar compounds in scientific research (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).

Cytotoxic Activity

Several studies have investigated the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives. Liu et al. (2016) highlighted the effective inhibition of cancer cell line proliferation by a structurally similar compound (Liu et al., 2016). This suggests the potential of such compounds in cancer research and treatment.

Fungicidal Activity

Research by Huppatz (1985) focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as structural analogues of systemic fungicides. This study demonstrated the fungicidal activity of these compounds, indicating their potential in agricultural applications (Huppatz, 1985).

Fluorescence and Photophysical Properties

Castillo et al. (2018) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for use as functional fluorophores. They found that these compounds exhibited significant fluorescence intensity and quantum yields, suggesting their application in bio-imaging and sensing technologies (Castillo, Tigreros, & Portilla, 2018).

Anti-Inflammatory and Anti-Cancer Activities

Kaping et al. (2016) synthesized pyrazolo[1,5-a]pyrimidine derivatives and screened them for anti-inflammatory and anti-cancer activities. Their findings revealed promising results, thereby highlighting the therapeutic potential of these compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

properties

CAS RN

496031-95-9

Product Name

5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide

Molecular Formula

C20H19F3N4O3

Molecular Weight

420.4g/mol

IUPAC Name

5-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H19F3N4O3/c1-29-13-5-2-4-12(8-13)16-9-17(20(21,22)23)27-18(26-16)15(11-25-27)19(28)24-10-14-6-3-7-30-14/h2,4-5,8-9,11,14H,3,6-7,10H2,1H3,(H,24,28)

InChI Key

ONKFNPXZADXJEQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4CCCO4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4CCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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